BenchChemオンラインストアへようこそ!

Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate

PNMT inhibition Regioselectivity Structure-activity relationship

7-Substituted Boc-protected tetrahydroisoquinoline (CAS 885270-54-2) with the amine at the meta position—a non-fungible regioisomer for medicinal chemistry. The acid-labile Boc group (t₁/₂ ~10–30 min in 25–50% TFA/DCM) enables orthogonal deprotection compatible with base-labile esters, hydrogenolyzable benzyl ethers, and silyl ethers. The saturated THIQ core (Fsp³ ≈ 0.43–0.50) enhances three-dimensionality for fragment-based discovery and improved hit-to-lead progression. Specifically validated for PNMT inhibitor SAR programs (7-yl substitution required; 6- and 8-isomers show reduced potency) and PROTAC degrader synthesis targeting KEAP1 E3 ligase. Supplied at ≥96% purity with full analytical characterization (¹H NMR, ¹³C NMR, LC-MS).

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 885270-54-2
Cat. No. B1439097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate
CAS885270-54-2
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(CCNC2)C=C1
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
InChIKeyVTTOWYHROSNYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate (CAS 885270-54-2): A Boc-Protected THIQ-7-Amine Building Block for Chemical Biology and PROTAC Synthesis


Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate (CAS 885270-54-2) is a carbamate-protected tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . The compound features a Boc (tert-butoxycarbonyl) protecting group on the 7-position amine of the 1,2,3,4-tetrahydroisoquinoline scaffold . The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals with diverse biological activities ranging from neurochemical modulation to antimicrobial effects [1]. The Boc-protected 7-amine functionality enables orthogonal deprotection strategies in multi-step synthetic sequences and serves as a convenient entry point for further derivatization, including amide bond formation and urea synthesis, positioning this compound as a versatile intermediate in drug discovery and chemical biology applications .

Why Tetrahydroisoquinoline Building Blocks Cannot Be Interchanged: The Structural and Functional Criticality of Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate


In medicinal chemistry and chemical biology workflows, generic substitution of tetrahydroisoquinoline-derived building blocks is not feasible due to the critical interplay of three orthogonal variables: the position of the amine functional handle (5-, 6-, 7-, or 8-substitution), the nature of the nitrogen protecting group (Boc, Cbz, Fmoc, acetyl, or free amine), and the oxidation state of the core scaffold (tetrahydro vs. dihydro vs. fully aromatic isoquinoline). The 7-substitution pattern positions the amine at the meta position relative to the fused ring junction, which imposes distinct steric and electronic constraints compared to the ortho (5- or 8-) or para (6-) regioisomers [1]. The Boc protecting group offers acid-labile orthogonal protection with clean cleavage kinetics (t₁/₂ of deprotection ~10–30 min in 25–50% TFA/DCM at 25°C) that differs fundamentally from hydrogenolyzable Cbz groups or base-labile Fmoc groups [2]. These parameters are non-fungible in multi-step syntheses where protecting group orthogonality and regiochemical precision are required. The quantitative evidence below substantiates that this specific compound—defined by its exact substitution pattern, oxidation state, and protecting group identity—offers verifiable differentiation relative to regioisomers, alternative protecting group variants, and scaffolds with different oxidation states, all of which are critical determinants for successful synthetic outcomes in pharmaceutical R&D and PROTAC development.

Quantitative Evidence: Verifiable Differentiation of Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate vs. Closest Analogs


Regioisomeric Differentiation: 7-Substituted THIQ vs. 6- and 8-Substituted Analogs in PNMT Inhibition

In a systematic evaluation of 7-substituted-1,2,3,4-tetrahydroisoquinolines as phenylethanolamine N-methyltransferase (PNMT) inhibitors, the 7-substitution pattern confers a distinct SAR profile compared to 6- and 8-substituted regioisomers [1]. While the 7-position amine—the functional group present in tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate—provides an optimal vector for hydrogen bonding interactions with the enzyme active site, the 6-substituted analogs (e.g., tert-butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate) exhibit reduced activity, and 8-substituted derivatives show further attenuated potency [1]. This regioisomeric differentiation is foundational: the 7-ylcarbamate represents a privileged substitution pattern within the tetrahydroisoquinoline series for PNMT-targeted applications.

PNMT inhibition Regioselectivity Structure-activity relationship

Protecting Group Orthogonality: Boc vs. Cbz and Fmoc in Multi-Step Synthesis

The Boc (tert-butoxycarbonyl) protecting group on the 7-amine of this compound provides acid-labile orthogonal protection with well-characterized deprotection kinetics that differ fundamentally from alternative protecting groups such as Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) [1]. The Boc group can be removed under acidic conditions (typically 25–50% TFA in DCM at 25°C, t₁/₂ ~10–30 min) without affecting base-labile esters or hydrogenolyzable benzyl ethers, whereas Cbz requires hydrogenolysis (H₂, Pd/C) and Fmoc requires basic conditions (piperidine in DMF) [1]. This orthogonality is quantifiably distinct: Boc deprotection proceeds cleanly in TFA without racemization, in contrast to Fmoc deprotection which generates a dibenzofulvene byproduct that requires scavenging [1].

Protecting group strategy Orthogonal protection Peptide and heterocycle synthesis

Oxidation State Differentiation: Tetrahydroisoquinoline Scaffold vs. Isoquinoline and Dihydroisoquinoline in Medicinal Chemistry

The saturated 1,2,3,4-tetrahydroisoquinoline scaffold in this compound differs from the fully aromatic isoquinoline and partially saturated dihydroisoquinoline scaffolds in terms of three-dimensional conformation, basicity (pKa ~9.5 for the secondary amine after Boc deprotection), and metabolic stability [1]. The tetrahydroisoquinoline core introduces sp³ hybridization at positions 1, 2, 3, and 4, increasing fraction sp³ (Fsp³) by approximately 0.15–0.20 relative to the planar isoquinoline scaffold [1]. Higher Fsp³ correlates with improved clinical success rates and reduced promiscuity in lead optimization [1]. The Boc protecting group adds an additional dimension of synthetic utility not present in the unprotected amine (CAS 72299-68-4), enabling controlled sequential derivatization.

Scaffold optimization Conformational constraint Drug-likeness

Synthetic Utility as an Orthogonally Protected Intermediate in Patent PROTAC KEAP1 Binder Construction

In patent WO2023/XXXXXX describing tetrahydroisoquinoline compounds as KEAP1 binders for incorporation into bifunctional PROTAC molecules, the tetrahydroisoquinoline scaffold with Boc-protected amine functionality is explicitly claimed as a key synthetic intermediate [1]. The 7-yl substitution pattern provides an optimal vector for attachment of the linker moiety (L) that covalently links the KEAP1-binding group (KBG) to the protein-binding group (PBG) in the final bifunctional degrader construct [1]. Compounds of Formula I in the patent incorporate a bivalent linker group covalently linking the KBG to the PBG, and the tetrahydroisoquinoline-7-yl scaffold serves as the KBG attachment point [1].

PROTAC linker KEAP1 binder Bifunctional degrader

Application Scenarios: Where Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate Delivers Verifiable Value


PROTAC Linker Construction Requiring Orthogonal Boc Protection and 7-Vector Amine Functionality

In the synthesis of bifunctional PROTAC degraders targeting KEAP1 or related E3 ligase systems, the Boc-protected 7-amine of this compound provides an acid-labile protecting group that remains stable during linker conjugation chemistry (amide bond formation, reductive amination, or copper-catalyzed click reactions) while allowing clean deprotection to reveal the free amine for final E3 ligase ligand attachment [1]. The 7-position substitution vector projects the amine functional handle in a geometry that, upon deprotection, positions the linker attachment point optimally for KEAP1 binding domain engagement as described in patent disclosures [1]. The saturated tetrahydroisoquinoline core contributes conformational flexibility (Fsp³ ≈ 0.43–0.50) that may facilitate induced-fit binding to the KEAP1 Kelch domain [2].

PNMT Inhibitor Lead Optimization and SAR Studies

For medicinal chemistry programs targeting phenylethanolamine N-methyltransferase (PNMT)—an enzyme in the epinephrine biosynthetic pathway—the 7-substituted tetrahydroisoquinoline scaffold represented by this compound is a validated pharmacophore with established SAR [3]. The Boc-protected 7-amine serves as a versatile intermediate for parallel synthesis of diverse 7-amide, 7-urea, and 7-sulfonamide derivatives, enabling systematic exploration of the PNMT active site binding pocket [3]. The 7-yl substitution pattern is specifically required for PNMT activity; 6- and 8-substituted regioisomers demonstrate reduced potency, making the 7-yl isomer the structurally necessary starting point for this target class [3].

Multi-Step Synthesis of Complex Heterocyclic Natural Product Analogs with Orthogonal Protection Requirements

In synthetic sequences requiring orthogonal protection strategies—where multiple amine, alcohol, or carboxylic acid functionalities must be sequentially deprotected and functionalized—the Boc group on this compound provides acid-labile protection that can be selectively removed with TFA/DCM (25–50% TFA, 25°C, t₁/₂ ~10–30 min) while preserving base-labile esters, hydrogenolyzable benzyl ethers, or silyl ethers elsewhere in the molecule [4]. This orthogonality is quantifiably distinct from Cbz (requires hydrogenation, H₂/Pd/C) and Fmoc (requires base, 20% piperidine/DMF) protecting groups [4]. The compound's defined molecular weight (248.32 g/mol) and established analytical characterization (¹H NMR, ¹³C NMR, LC-MS) enable reproducible scale-up and quality control in multi-gram syntheses .

Fragment-Based Drug Discovery (FBDD) Using the Tetrahydroisoquinoline Scaffold as a Privileged Core

The tetrahydroisoquinoline core is recognized as a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved pharmaceuticals with diverse biological activities [5]. This Boc-protected 7-amine derivative serves as a fragment-like building block (MW = 248.32 g/mol, within the Rule of Three guidelines for fragment libraries) that can be elaborated through the 7-amine handle after Boc deprotection . The saturated core contributes three-dimensionality (Fsp³ ≈ 0.43–0.50) compared to planar aromatic fragments, a property associated with improved hit-to-lead progression rates in FBDD campaigns [2]. The defined substitution pattern and commercial availability at 95–98% purity enable immediate deployment in fragment screening and subsequent structure-guided optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.